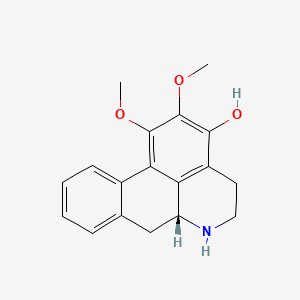
4H-Dibenzo(de,g)quinolin-3-ol, 5,6,6a,7-tetrahydro-1,2-dimethoxy-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R-(-)-3-hydroxynornuciferine is an aporphine alkaloid. It has a role as a metabolite.
Scientific Research Applications
Structural and Spectral Analysis
Structural Assignments and NMR Techniques : Research by Sobarzo-Sánchez et al. (2001) focused on the structural confirmation and complete assignment of 1H and 13C NMR spectra of derivatives of the alkaloid boldine, which includes the compound of interest, using one- and two-dimensional NMR techniques (Sobarzo-Sánchez et al., 2001).
Surface Enhanced Raman Scattering : Herrera et al. (2014) utilized prismatic silver nanoparticles in the surface enhanced Raman scattering study of the antioxidant alkaloid boldine, which is closely related to the compound (Herrera et al., 2014).
Chemical Synthesis and Reactivity
Synthesis and Theoretical Study : Sobarzo-Sánchez et al. (2006) synthesized related compounds and conducted a theoretical study using DFT methods, exploring local reactivity descriptors like Fukui functions (Sobarzo-Sánchez et al., 2006).
Palladium-Catalyzed Synthesis : Gies et al. (1999) explored the palladium-catalyzed synthesis of Dibenzo[de,g]quinolines, offering a novel approach to synthesizing the B-ring system of aporphine-related heterocycles (Gies et al., 1999).
Biological and Pharmacological Studies
Isolation from Piper argyrophylum : Simonsen et al. (1996) isolated a minor component from the methanol extract of stems of P. argyrophylum, which shares structural similarities with the compound (Simonsen et al., 1996).
Alkaloids from Litsea glutinosa : Yang et al. (2005) isolated new aporphine alkaloids from Litsea glutinosa, which includes compounds structurally related to "4H-Dibenzo(de,g)quinolin-3-ol" (Yang et al., 2005).
Synthesis and Antiproliferative Testing : Castro-Castillo et al. (2010) synthesized lakshminine, a related oxoisoaporphine alkaloid, and tested its antiproliferative properties against various cell lines (Castro-Castillo et al., 2010).
properties
CAS RN |
82644-36-8 |
|---|---|
Product Name |
4H-Dibenzo(de,g)quinolin-3-ol, 5,6,6a,7-tetrahydro-1,2-dimethoxy-, (R)- |
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
(6aR)-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-3-ol |
InChI |
InChI=1S/C18H19NO3/c1-21-17-15-11-6-4-3-5-10(11)9-13-14(15)12(7-8-19-13)16(20)18(17)22-2/h3-6,13,19-20H,7-9H2,1-2H3/t13-/m1/s1 |
InChI Key |
AOGVVFDNSYRXJL-CYBMUJFWSA-N |
Isomeric SMILES |
COC1=C2C3=CC=CC=C3C[C@@H]4C2=C(CCN4)C(=C1OC)O |
SMILES |
COC1=C2C3=CC=CC=C3CC4C2=C(CCN4)C(=C1OC)O |
Canonical SMILES |
COC1=C2C3=CC=CC=C3CC4C2=C(CCN4)C(=C1OC)O |
Other CAS RN |
82644-36-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



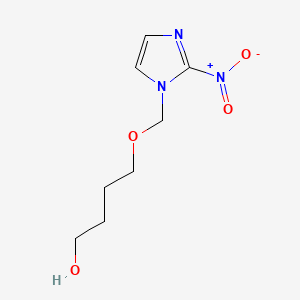
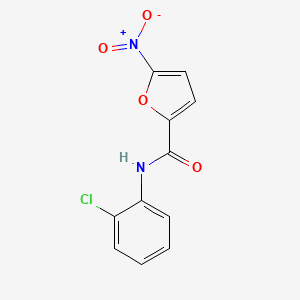
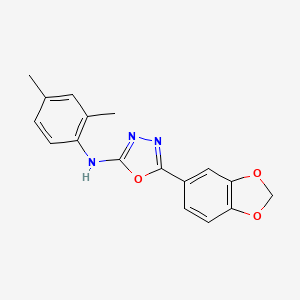
![1-[2-(3,4-Dimethoxyphenyl)-1-oxoethyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B1194060.png)

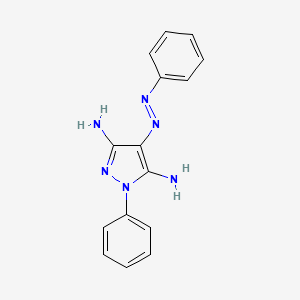
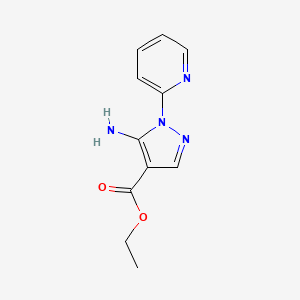
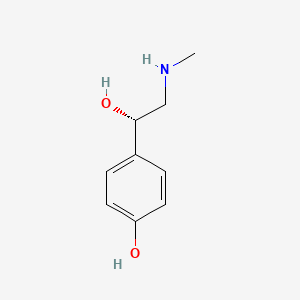
![2,4-difluoro-N-[[(5-methyl-1H-pyrazol-3-yl)amino]-oxomethyl]benzamide](/img/structure/B1194068.png)
![[2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-(1-pyrrolidinyl)methanone](/img/structure/B1194069.png)
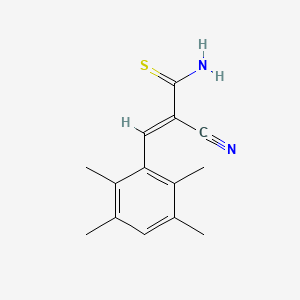
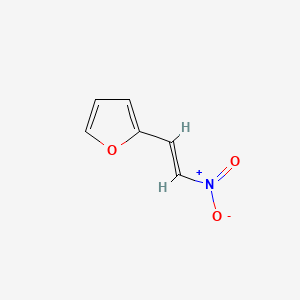
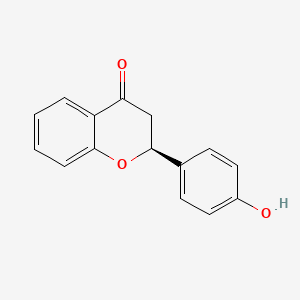
![6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1194075.png)